molecular formula C10H16ClN5S B13112839 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine CAS No. 55921-71-6

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine

Cat. No.: B13112839
CAS No.: 55921-71-6
M. Wt: 273.79 g/mol
InChI Key: ILNSRQWEUTXPPQ-UHFFFAOYSA-N
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Description

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine is a multisubstituted pyrimidine derivative offered as a key chemical intermediate for advanced pharmaceutical research and development. Its complex structure, featuring chloro, methylamino, methylthio, and piperazino functional groups on a pyrimidine ring, makes it a valuable scaffold for constructing targeted bioactive molecules. Pyrimidine cores are privileged structures in medicinal chemistry, frequently employed in the design of anticancer agents. Related compounds with similar substitution patterns are investigated for their cytotoxic effects and ability to induce apoptosis in cancer cell lines . The presence of the piperazine moiety is of particular interest, as this group is commonly integrated into drug molecules to improve solubility and optimize pharmacokinetic properties. The chlorine atom at the 4-position provides a reactive site for further functionalization via nucleophilic aromatic substitution, allowing researchers to diversify the structure and explore structure-activity relationships (SAR). This compound is intended for use in laboratory research settings only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

4-chloro-N-methyl-5-methylsulfanyl-6-piperazin-1-ylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClN5S/c1-12-10-14-8(11)7(17-2)9(15-10)16-5-3-13-4-6-16/h13H,3-6H2,1-2H3,(H,12,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILNSRQWEUTXPPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NC(=C(C(=N1)Cl)SC)N2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60971348
Record name 6-Chloro-N-methyl-5-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55921-71-6
Record name Pyrimidine, 4-chloro-2-methylamino-5-methylthio-6-piperazino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055921716
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Chloro-N-methyl-5-(methylsulfanyl)-4-(piperazin-1-yl)pyrimidin-2(1H)-imine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60971348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Chlorination of Pyrimidine Core

A common approach to introducing the 4-chloro substituent involves treating a 4-oxo or 4-hydroxypyrimidine precursor with phosphorus oxychloride (POCl3) under reflux conditions. For example, ethyl 4-chloro-2-(methylthio)pyrimidine derivatives have been prepared by refluxing the corresponding 4-oxopyrimidine sodium salt with POCl3, which replaces the 4-oxo group with chlorine.

Reaction conditions:

Step Reagents Conditions Yield (%) Notes
Chlorination POCl3 Reflux, several hours 70-80 Requires dry conditions

Introduction of Methylamino Group

The methylamino group at the 2-position can be introduced by nucleophilic substitution of a 2-amino or 2-chloropyrimidine intermediate with methylamine under elevated temperature. This reaction often uses sealed tube or autoclave conditions to maintain pressure and temperature (e.g., 120 °C for 7 hours).

Typical reaction:

Step Reagents Conditions Yield (%) Notes
Amination Methylamine (40% MeOH solution) 120 °C, 7 h, autoclave 30-40 Requires excess methylamine

Methylthio Group Incorporation

The methylthio substituent at the 5-position is usually introduced early in the synthesis, often by condensation of S-methylisothiourea with appropriate malonate derivatives under basic conditions to form the methylthio-substituted pyrimidine ring system.

Piperazine Ring Attachment

The piperazine moiety at the 6-position is introduced via nucleophilic substitution of a 6-chloropyrimidine intermediate with piperazine or substituted piperazines. This reaction is sensitive to solvent choice and temperature to avoid side reactions and ensure selective substitution.

Typical conditions:

Step Reagents Conditions Yield (%) Notes
Piperazine substitution Piperazine or substituted piperazine Reflux in ethanol or DMF Moderate to high Control of temperature critical

Representative Synthetic Sequence

A representative synthetic sequence for 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine is summarized below:

Step Starting Material Reagents/Conditions Product Yield (%)
1 S-methylisothiourea + diethyl ethoxymethylene malonate Basic conditions, condensation 4-oxopyrimidine sodium salt High
2 4-oxopyrimidine sodium salt POCl3, reflux 4-chloropyrimidine derivative 70-80
3 4-chloropyrimidine derivative Methylamine, ethanol, 120 °C, autoclave 2-methylamino-4-chloropyrimidine 30-40
4 2-methylamino-4-chloropyrimidine Piperazine, reflux in ethanol or DMF 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine Moderate to high

Reaction Conditions and Optimization

  • Solvents: Ethanol, dimethylformamide (DMF), or chloroform are commonly used depending on the step.
  • Temperature: Reflux temperatures (ca. 70-120 °C) are typical; autoclave conditions for amination.
  • Catalysts: No strong catalysts are generally required; phosphorus oxychloride acts as a chlorinating agent.
  • Purification: Silica gel column chromatography is typically employed to purify intermediates and final products.

Research Findings and Analytical Data

  • The chlorination step with POCl3 is critical and influences the overall yield and purity of the final compound.
  • Nucleophilic substitution with methylamine requires careful control of temperature and pressure to maximize substitution without decomposition.
  • Piperazine substitution is sensitive to reaction time and solvent polarity to avoid multiple substitutions or ring opening.
  • Spectral data (e.g., ^1H NMR) confirm the presence of characteristic methylthio (singlet ~3.2 ppm), methylamino, and piperazine protons.
  • Melting points for purified compounds range typically between 160-180 °C, indicating good crystallinity and purity.

Summary Table of Preparation Methods

Step Key Reagents Conditions Yield (%) Notes
Condensation S-methylisothiourea + diethyl ethoxymethylene malonate Basic, room temp to reflux High Forms pyrimidine core
Chlorination Phosphorus oxychloride Reflux, 3-4 hours 70-80 Converts 4-oxo to 4-chloro
Amination Methylamine (40% MeOH) 120 °C, 7 hours, autoclave 30-40 Introduces methylamino group
Piperazine substitution Piperazine Reflux in ethanol or DMF Moderate Attaches piperazine ring

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Neurological Disorders

Research indicates that compounds similar to 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine demonstrate significant neuroprotective effects. For instance, studies have shown that derivatives of this compound can promote neuronal cell proliferation and neurite outgrowth, suggesting potential applications in treating peripheral neuropathies and other neurological disorders. The compound has been tested in animal models for its efficacy in improving motor dysfunction and promoting neuronal regeneration following injury .

Antipsychotic Activity

The compound has been linked to dopaminergic activity, which is crucial for the treatment of various psychiatric disorders. Its ability to influence dopamine pathways suggests potential applications in developing antipsychotic medications. The pharmacological profile indicates that it may exhibit antidepressant and tranquilizing properties, making it a candidate for further exploration in psychotropic drug development .

Antimicrobial Properties

Pyrimidine derivatives, including 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine, have been reported to possess antimicrobial activities. Studies have demonstrated that these compounds can exhibit antibacterial, antifungal, and antiviral properties. Their mechanism often involves the inhibition of critical biological pathways in pathogens, making them valuable for developing new antimicrobial agents .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine is essential for optimizing its pharmacological properties. Research has shown that modifications to the piperazine and pyrimidine rings can significantly affect the biological activity of these compounds. For example, altering substituents on the piperazine moiety can enhance neuroprotective effects or alter psychotropic activity .

Neuroprotection

A study involving animal models of neuropathy demonstrated that administration of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine resulted in improved outcomes in nerve regeneration and functional recovery post-injury. The compound was found to increase the binding of nerve growth factor (NGF) to neuronal cells, facilitating enhanced neurite formation .

Antimicrobial Efficacy

In vitro studies have shown that derivatives of this compound exhibit significant antibacterial activity against strains such as E. coli and S. aureus. The minimum inhibitory concentration (MIC) values indicate potent activity comparable to established antibiotics, suggesting its potential as a lead compound in antibiotic development .

Data Table: Summary of Applications

Application AreaPotential UsesEvidence/Case Studies
Neurological DisordersTreatment for peripheral neuropathyImproved motor function in animal models
Antipsychotic ActivityDevelopment of antipsychotic medicationsDopaminergic activity linked to psychiatric treatment
Antimicrobial PropertiesNew antimicrobial agentsSignificant antibacterial activity against pathogens

Mechanism of Action

The mechanism of action of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

Compound: 2-Chloro-6-(4-methyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine

  • Core Structure: Thieno[3,2-d]pyrimidine (fused thiophene-pyrimidine ring).
  • Substituents: Position 2: Chloro Position 4: Morpholino (O-containing six-membered ring) Position 6: 4-Methyl-piperazinylmethyl
  • Morpholino (electron-rich due to oxygen) vs. methylthio (electron-donating sulfur): Morpholino may improve solubility, while methylthio could increase lipophilicity.
  • Synthetic Route : Reacted with boronic acids and isoamyl nitrite, suggesting versatility in functionalization .

Thiazole-Linked Pyrimidine Derivatives

Compound 1: N-(2-Chloro-6-methylphenyl)-2-[(6-chloro-2-methyl-4-pyrimidinyl)amino]-5-thiazolecarboxamide Compound 2: N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide

  • Core Structure: Pyrimidine linked to thiazole via an amino group.
  • Compound 2: 4-(2-Hydroxyethyl)piperazine on pyrimidine.
  • Key Differences :
    • Thiazole carboxamide adds steric bulk, likely reducing membrane permeability compared to the target compound.
    • Hydroxyethyl-piperazine in Compound 2 increases hydrophilicity vs. the unmodified piperazine in the target compound.
  • Implications : The hydroxyethyl group may enhance solubility but could alter binding kinetics in enzymatic pockets .

Imidazole-Substituted Pyrimidine

Compound : 4-Chloro-2-methyl-6-(4-methyl-1H-imidazol-1-yl)pyrimidine

  • Core Structure : Pyrimidine.
  • Substituents :
    • Position 4: Chloro
    • Position 2: Methyl
    • Position 6: 4-Methylimidazole
  • Key Differences: Imidazole (N-containing aromatic ring) vs. piperazine (non-aromatic N-ring): Imidazole’s hydrogen-bonding capacity may favor interactions with acidic residues in target proteins. Lack of methylthio and methylamino groups reduces electronic diversity compared to the target compound.

Nitro-Substituted Pyrimidine

Compound : 4-Chloro-6-methyl-5-nitro-pyrimidin-2-amine

  • Core Structure : Pyrimidine.
  • Substituents :
    • Position 4: Chloro
    • Position 6: Methyl
    • Position 5: Nitro
    • Position 2: Amine
  • Key Differences: Nitro (strong electron-withdrawing group) vs. methylthio (electron-donating): Nitro groups may reduce ring electron density, affecting reactivity in substitution reactions. Amine at position 2 vs. methylamino: The primary amine could enhance hydrogen bonding but reduce steric shielding.

Comparative Analysis Table

Compound Name Core Structure Substituents (Positions) Key Properties Biological Implications References
Target Compound Pyrimidine 4-Cl, 2-NHCH₃, 5-SCH₃, 6-piperazine Moderate lipophilicity, high solubility Potential kinase inhibition -
Thieno[3,2-d]pyrimidine Derivative Thieno-pyrimidine 2-Cl, 4-morpholino, 6-piperazinylmethyl Enhanced π-stacking, high solubility Likely enzyme-targeted activity
Thiazole-Pyrimidine (Hydroxyethyl-piperazine) Pyrimidine-Thiazole 6-(2-hydroxyethyl-piperazine) High hydrophilicity Improved pharmacokinetics
Imidazole-Substituted Pyrimidine Pyrimidine 4-Cl, 6-imidazole Aromatic H-bonding capacity Possible receptor antagonism
Nitro-Substituted Pyrimidine Pyrimidine 4-Cl, 5-NO₂, 2-NH₂ Low electron density, reactive Antimicrobial/antifungal potential

Biological Activity

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine (CAS No. 55921-71-6) is a synthetic compound characterized by a unique structure that includes a piperazine ring and a pyrimidine core. Its molecular formula is C10H16ClN5S, and it has garnered attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure

PropertyDetails
Molecular Formula C10H16ClN5S
Molecular Weight 247.78 g/mol
IUPAC Name 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine

The biological activity of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine is primarily attributed to its interaction with specific molecular targets, including various enzymes and receptors. The compound has been shown to exhibit:

  • Enzyme Inhibition : It can inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurochemical signaling pathways.

Pharmacological Properties

Research indicates that this compound possesses a range of pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest that it may have efficacy against certain bacterial strains.
  • Anticancer Properties : Investigations into its potential as an anticancer agent have shown promise, particularly in targeting specific cancer cell lines.
  • Psychotropic Effects : Similar compounds have demonstrated tranquilizing and antipsychotic effects, suggesting potential applications in treating neurological disorders.

Study on Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine on various cancer cell lines. The results indicated:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).
  • IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM, indicating significant cytotoxicity against these cancer cell lines.

Antimicrobial Screening

In another investigation focusing on antimicrobial properties, the compound was tested against common pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound may be effective in treating infections caused by these pathogens.

Comparative Analysis with Related Compounds

4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine has been compared with other piperazine-containing pyrimidines to assess its unique properties:

CompoundBiological Activity
4-Chloro-2-methylamino-pyrimidineModerate antimicrobial activity
4-Chloro-2-(methylthio)pyrimidineStronger anticancer effects
4-Chloro-6-(dimethylamino)pyrimidinePotent enzyme inhibition

The comparisons highlight the distinct biological profiles of these compounds, with 4-Chloro-2-methylamino-5-methylthio-6-piperazinopyrimidine showing a balanced profile of antimicrobial and anticancer activities.

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